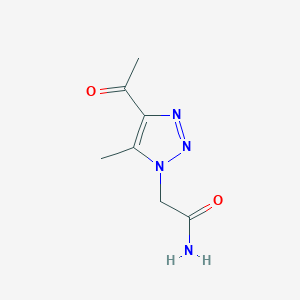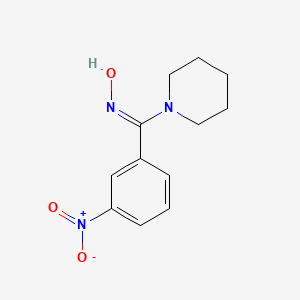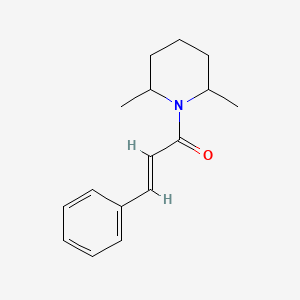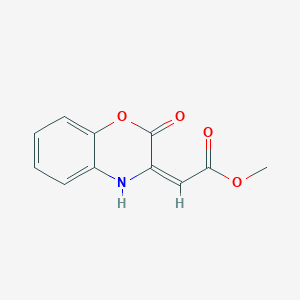
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as NBD-Cl, is a fluorescent probe used in biochemical and physiological research. This compound has a unique structure that allows it to bind to proteins and other biomolecules, making it an essential tool for studying biological systems.
科学的研究の応用
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has many scientific research applications, including protein labeling, enzyme activity assays, and fluorescence microscopy. It is commonly used as a fluorescent probe to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can also be used to measure enzyme activity by monitoring changes in fluorescence intensity. In addition, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is used in fluorescence microscopy to visualize cellular structures and processes.
作用機序
The mechanism of action of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one involves the binding of the compound to biomolecules, such as proteins and lipids. The fluorescent properties of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one allow for the detection of these biomolecules in biological systems. When 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one binds to a biomolecule, its fluorescence properties change, allowing for the detection of the bound biomolecule.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one does not interfere with the function of proteins or enzymes, making it an ideal tool for studying these biomolecules. However, it is important to note that high concentrations of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can cause cytotoxicity in some cell types.
実験室実験の利点と制限
One of the main advantages of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is its versatility in research applications. It can be used to study a wide range of biological systems, from protein-protein interactions to cellular processes. Additionally, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is relatively easy to use and has a low cost compared to other fluorescent probes.
However, there are some limitations to using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments. One limitation is that it requires a certain level of expertise to use effectively. Additionally, the fluorescent properties of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can be affected by environmental factors, such as pH and temperature. Therefore, careful calibration is required to obtain accurate results.
将来の方向性
There are many future directions for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in scientific research. One direction is the development of new methods for protein labeling and detection using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one. Another direction is the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in high-throughput screening assays for drug discovery. Additionally, there is potential for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, or 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, is a versatile fluorescent probe used in scientific research. Its unique structure allows it to bind to proteins and other biomolecules, making it an essential tool for studying biological systems. The synthesis method for 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is well-established, and it has been validated by several studies. 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has many scientific research applications, including protein labeling, enzyme activity assays, and fluorescence microscopy. It has minimal biochemical and physiological effects on biological systems, making it an ideal tool for studying biomolecules. However, there are some limitations to using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments, and careful calibration is required to obtain accurate results. There are many future directions for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in scientific research, and it is likely to continue to be a valuable tool in the field of biochemistry and physiology.
合成法
The synthesis of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain a high yield of pure 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one. This synthesis method has been validated by several studies, and it is widely used in the production of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one for research purposes.
特性
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(15-8-16-6-13-20(14-7-16)22(24)25)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZJGFOFZTUKKT-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)


![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)







![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)